Ácido 6-bromonaftaleno-1-carboxílico

Descripción general

Descripción

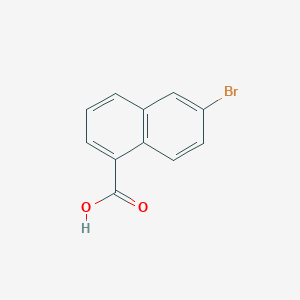

6-Bromonaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a carboxylic acid group is attached at the 1st position. This compound is known for its applications in various fields, including organic synthesis and material science .

Aplicaciones Científicas De Investigación

6-Bromonaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound may be involved in the formation of carbon–carbon bonds .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds .

Action Environment

It’s known that the success of suzuki–miyaura cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Bromonaphthalene-1-carboxylic acid can be synthesized through several methods. One common method involves the bromination of naphthalene followed by carboxylation. The process typically starts with the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 6-bromonaphthalene is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of 6-bromonaphthalene-1-carboxylic acid often involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of various substituted naphthalene derivatives.

Oxidation: Formation of naphthoquinones or other oxidized products.

Reduction: Formation of naphthyl alcohols or aldehydes.

Comparación Con Compuestos Similares

6-Bromo-2-naphthoic acid: Another brominated naphthalene derivative with a carboxylic acid group at the 2nd position.

1-Naphthoic acid: A naphthalene derivative with a carboxylic acid group at the 1st position but without bromine substitution.

2-Naphthoic acid: Similar to 1-naphthoic acid but with the carboxylic acid group at the 2nd position.

Uniqueness: 6-Bromonaphthalene-1-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which imparts distinct chemical and physical properties. This unique structure allows for specific reactivity patterns and applications that are not possible with other similar compounds .

Actividad Biológica

6-Bromonaphthalene-1-carboxylic acid (6-BNCA) is an aromatic compound characterized by a bromine atom at the 6-position of the naphthalene ring and a carboxylic acid group at the 1-position. The compound has garnered attention in various fields, particularly due to its potential biological activities, including antibacterial properties and interactions with cellular processes. This article explores the biological activity of 6-BNCA, summarizing relevant research findings, case studies, and applications.

- Chemical Formula : C₁₁H₇BrO₂

- Molecular Weight : Approximately 251.08 g/mol

- Structural Features : The presence of a bromine substituent and a carboxylic acid group contributes to its unique chemical reactivity and biological properties.

Antibacterial Properties

Research indicates that 6-BNCA exhibits antibacterial activity , making it a candidate for developing new antimicrobial agents. In studies where derivatives of 6-BNCA were synthesized, some showed effective inhibition against various bacterial strains. For instance, derivatives modified at the carboxylic acid group demonstrated enhanced potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

While specific mechanisms of action for 6-BNCA are not fully elucidated, it is hypothesized that its antibacterial effects may be linked to its ability to interact with bacterial enzymes or disrupt cellular processes. Studies suggest that modifications to its structure can significantly influence its interaction profile with biological targets, affecting both potency and selectivity .

Study on Antibacterial Activity

In a study conducted by researchers investigating various naphthalene derivatives, it was found that certain modifications to the 6-BNCA structure resulted in varying degrees of antibacterial efficacy. The study reported:

- Compound A : A derivative with a methyl group at the carboxylic position showed an inhibition zone of 15 mm against E. coli.

- Compound B : A derivative with a hydroxyl group exhibited an inhibition zone of 20 mm against Staphylococcus aureus.

These results underscore the importance of structural modifications in enhancing biological activity .

Interaction with Biological Targets

Interaction studies have focused on the binding affinity of 6-BNCA with various enzymes and receptors. Research indicates that:

- Enzyme Inhibition : Certain derivatives have shown promise in inhibiting enzymes involved in cancer cell proliferation, suggesting potential applications in cancer therapeutics.

- Receptor Binding : Modifications can lead to increased selectivity for specific receptors, which is crucial for minimizing side effects in therapeutic applications .

Comparative Analysis

A comparative analysis of structural analogs reveals how slight variations can influence biological activity. The following table summarizes some related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Bromo-2-naphthoic acid | Bromine at position 6; carboxylic acid | Different substitution pattern affects reactivity |

| 1-Naphthoic acid | No bromine substituent | Lacks halogen; simpler structure |

| 2-Bromo-naphthalene | Bromine at position 2 | Different position affects reactivity |

| Naphthalene-1,5-disulfonic acid | Sulfonic groups instead of carboxyl | Higher water solubility due to sulfonic groups |

The unique combination of functional groups in 6-BNCA contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

Synthetic Applications

6-BNCA serves as an important intermediate in organic synthesis, particularly in developing pharmaceutical compounds. Its ability to undergo various chemical reactions—such as substitution and oxidation—enhances its utility in synthesizing complex organic molecules .

Propiedades

IUPAC Name |

6-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUOFYYCGXFXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468901 | |

| Record name | 6-bromonaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51934-38-4 | |

| Record name | 6-Bromo-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51934-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromonaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.